3-(Heptylamino)propanamide
Overview
Description
Preparation Methods
The synthesis of 3-(Heptylamino)propanamide typically involves the reaction of heptylamine with acrylamide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-(Heptylamino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the heptylamino group is replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Heptylamino)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In proteomics research, this compound is used to study protein interactions and modifications. It can be used to label proteins or peptides for detection and analysis.
Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for further pharmacological studies.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 3-(Heptylamino)propanamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action depend on the specific biological context in which it is used. For example, in proteomics research, it may interact with protein kinases or phosphatases, affecting signal transduction pathways .
Comparison with Similar Compounds
3-(Heptylamino)propanamide can be compared with other similar compounds such as propionamide and other primary carboxylic acid amides. These compounds share similar structural features but differ in their side chains and functional groups. The uniqueness of this compound lies in its heptylamino group, which imparts specific reactivity and properties.
Similar Compounds
Propanamide: A simpler amide with the formula CH3CH2CONH2.
Methanamide (Formamide): The simplest amide with the formula HCONH2.
Butanamide: An amide with a longer carbon chain, CH3CH2CH2CONH2.
These compounds can undergo similar types of reactions but may differ in their reactivity and applications due to variations in their molecular structures.
Properties
IUPAC Name |
3-(heptylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-8-12-9-7-10(11)13/h12H,2-9H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYQLUXAVMTLAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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